Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)-
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Overview
Description
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C25H24O and a molecular weight of 340.469 g/mol . This compound is known for its unique structure, which includes a cyclohexanone core substituted with two phenylpropenylidene groups at the 2 and 6 positions and a methyl group at the 4 position . It is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- typically involves the condensation of cyclohexanone with cinnamaldehyde derivatives in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- involves its interaction with various molecular targets and pathways. The compound’s phenylpropenylidene groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 4-(Trifluoromethyl)phenylacetic acid
- 4-Iodobenzoic acid
Uniqueness
Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
25672-06-4 |
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Molecular Formula |
C25H24O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,6-dicinnamylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C25H24O/c1-20-18-23(16-8-14-21-10-4-2-5-11-21)25(26)24(19-20)17-9-15-22-12-6-3-7-13-22/h2-17,20H,18-19H2,1H3 |
InChI Key |
ODJVUQDVQMIDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
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